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Cycloguanil D6

Cat. No.: B1574202
M. Wt: 257.75
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuteration in Mechanistic and Analytical Investigations of Related Chemical Entities

Deuteration, the substitution of hydrogen with deuterium (B1214612), is a particularly valuable strategy in chemical and biochemical research for several reasons. symeres.comthalesnano.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." nih.gov This effect can slow down metabolic reactions that involve the breaking of a C-H bond, thereby altering the pharmacokinetic profile of a drug. nih.govresearchgate.net This property is increasingly being exploited in drug discovery to enhance the metabolic stability of drug candidates and reduce the formation of toxic metabolites. researchgate.netrsc.org

In analytical investigations, deuterated compounds serve as ideal internal standards for mass spectrometry. scielo.org.mxthalesnano.com Since they are chemically identical to the non-labeled analyte but have a different mass, they can be added to a sample at a known concentration. scielo.org.mx This allows for the accurate quantification of the analyte by correcting for variations during sample preparation and analysis. scielo.org.mx Deuteration is also instrumental in NMR spectroscopy for determining molecular structures and in studying reaction mechanisms by tracing the path of deuterium atoms through a chemical transformation. scielo.org.mxthalesnano.com

Position of Cycloguanil (B1669406) D6 as a Specialized Research Reagent and Internal Standard

Cycloguanil D6, also known as Chlorguanide triazine D6, is the deuterated analog of cycloguanil. biomol.comveeprho.comcaymanchem.com Cycloguanil itself is the active metabolite of the antimalarial prodrug proguanil (B194036) and functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for parasite survival. biomol.comchemsrc.com

The primary application of this compound is as an internal standard for the quantification of cycloguanil in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). biomol.comveeprho.comcaymanchem.com Its use significantly improves the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving cycloguanil. veeprho.com By providing a precise measurement of the active drug concentration, this compound plays a vital role in understanding the efficacy and metabolism of proguanil. veeprho.cominvivochem.com

Physicochemical Properties of Cycloguanil and this compound

Property Cycloguanil This compound
Molecular Formula C₁₁H₁₄ClN₅ C₁₁H₈D₆ClN₅
Molecular Weight 251.72 g/mol 257.75 g/mol
CAS Number 516-21-2 2712364-69-5 (as HCl)
Appearance Solid Solid
Solubility Soluble in DMSO Soluble in DMSO

Data sourced from multiple references. biomol.comcaymanchem.comchemsrc.comglpbio.comchemscene.com

Applications of Deuterated Compounds in Research

Application Description
Internal Standards in Mass Spectrometry Improves accuracy and reliability of quantification by correcting for variations in sample preparation and analysis.
Mechanistic and Kinetic Studies The kinetic isotope effect helps in elucidating reaction mechanisms and kinetics.
Drug Metabolism and Pharmacokinetic (DMPK) Research Deuterium labeling can improve the pharmacokinetic profile of drugs, leading to reduced clearance rates and extended half-lives.
NMR Spectroscopy Provides valuable information for determining molecular structures.

Data sourced from multiple references. symeres.comscielo.org.mxthalesnano.com

Properties

Molecular Formula

C11H8D6ClN5

Molecular Weight

257.75

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Cycloguanil D6

Research-Scale Synthesis of Cycloguanil (B1669406) D6 and its Analogues

The primary synthesis of cycloguanil involves the acid-catalyzed cyclocondensation of 4-chloroaniline (B138754) with dicyandiamide (B1669379) and acetone (B3395972). wikipedia.org This reaction proceeds through the formation of an intermediate, 4-chlorophenylbiguanide (B1200820), which then cyclizes with acetone to form the dihydrotriazine ring of cycloguanil. wikipedia.org

For the synthesis of Cycloguanil-D6, deuterated acetone (acetone-d6) is utilized in the final cyclization step. The general synthetic scheme is as follows:

Formation of 4-chlorophenylbiguanide: 4-chloroaniline is reacted with dicyandiamide in the presence of a strong acid catalyst, such as hydrochloric acid. wikipedia.org

Cyclization with Deuterated Acetone: The resulting 4-chlorophenylbiguanide is then condensed with acetone-d6 (B32918), leading to the formation of Cycloguanil-D6. caymanchem.com

This method allows for the specific incorporation of six deuterium (B1214612) atoms onto the two methyl groups of the cycloguanil molecule. The synthesis of other deuterated analogues of cycloguanil can be achieved by using appropriately deuterated starting materials. For instance, using deuterated 4-chloroaniline could introduce deuterium atoms onto the phenyl ring. The development of deuterated analogues of various drugs is a strategy employed to potentially improve their pharmacokinetic profiles by slowing down metabolism due to the kinetic isotope effect. google.comnih.govnih.gov

ReactantReagentProduct
4-chloroanilineDicyandiamide, HCl4-chlorophenylbiguanide
4-chlorophenylbiguanideAcetone-d6, HClCycloguanil-D6

Deuteration Specificity and Positional Isotopic Labeling Approaches

The specificity of deuteration in Cycloguanil-D6 is determined by the synthetic route. The use of acetone-d6 ensures that the six deuterium atoms are exclusively located on the two methyl groups at the 6-position of the dihydrotriazine ring. caymanchem.comcaymanchem.com This specific placement is crucial for its use as an internal standard, as it provides a distinct mass shift without altering the core chemical structure that could affect its chromatographic behavior relative to the unlabeled analyte.

Positional isotopic labeling is a key strategy in drug development and metabolism studies. chemicalsknowledgehub.com By selectively introducing isotopes at different positions within a molecule, researchers can track metabolic pathways and identify sites of metabolic modification. For cycloguanil, this could involve:

Labeling the Phenyl Ring: Using deuterated 4-chloroaniline would result in deuterium atoms on the aromatic ring. This could be used to study the metabolism of this part of the molecule.

Nitrogen-15 Labeling: Incorporating ¹⁵N into the biguanide (B1667054) or triazine structures would provide another tool for metabolic studies.

These strategies rely on the availability of specifically labeled starting materials and often require more complex synthetic routes. chemicalsknowledgehub.com The choice of labeling strategy depends on the specific research question, such as investigating metabolic stability at a particular site or creating a stable internal standard for quantification. chemicalsknowledgehub.comnih.gov

Characterization of Deuterated Cycloguanil for Research Purity and Isotopic Enrichment

The characterization of Cycloguanil-D6 is essential to ensure its suitability for research purposes, particularly as an internal standard. caymanchem.com This involves confirming its chemical purity and determining the degree of isotopic enrichment.

Chemical Purity: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess chemical purity. The purity of commercially available Cycloguanil-D6 is typically high, often ≥98%. caymanchem.commedchemexpress.com

Isotopic Enrichment: Mass spectrometry (MS) is the primary method for determining the isotopic enrichment of Cycloguanil-D6. caymanchem.com This analysis confirms the percentage of molecules that have been successfully deuterated. For Cycloguanil-D6, the isotopic enrichment is generally specified as ≥99% for deuterated forms (d₁ to d₆), with a very low percentage (≤1%) of the unlabeled (d₀) form. caymanchem.com

The following table summarizes the typical specifications for research-grade Cycloguanil-D6 hydrochloride:

ParameterSpecificationSource
Formal Name 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-d6-1,3,5-triazine-2,4-diamine, monohydrochloride caymanchem.com
Molecular Formula C₁₁H₈D₆ClN₅ • HCl caymanchem.comcaymanchem.com
Formula Weight 294.2 caymanchem.comcaymanchem.com
Chemical Purity ≥98% caymanchem.commedchemexpress.com
Deuterium Incorporation ≥99% deuterated forms (d₁-d₆); ≤1% d₀ caymanchem.com

This rigorous characterization ensures the accuracy and reliability of quantitative bioanalytical methods that employ Cycloguanil-D6 as an internal standard. veeprho.com

Advanced Analytical Methodologies Employing Cycloguanil D6 As an Internal Standard

Quantification Techniques Leveraging Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte. Consequently, it experiences the same variations during sample preparation, extraction, and ionization, effectively correcting for any losses or matrix effects. Cycloguanil (B1669406) D6 is frequently employed as an internal standard in SID-MS for the accurate quantification of cycloguanil. veeprho.commedchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, and the use of Cycloguanil D6 as an internal standard is well-established in this field. veeprho.comcaymanchem.combiomol.comcaymanchem.com In a typical LC-MS workflow, a sample containing cycloguanil is spiked with a known amount of this compound. The sample then undergoes extraction and is injected into the LC system, which separates the analyte and the internal standard from other matrix components. The eluent from the LC is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. By comparing the peak area ratio of cycloguanil to this compound, a precise and accurate concentration of the analyte can be determined.

This approach is particularly valuable in pharmacokinetic studies, where the concentration of cycloguanil, the active metabolite of the antimalarial drug proguanil (B194036), needs to be monitored over time in biological matrices such as plasma or urine. veeprho.commedchemexpress.cominvivochem.com The use of this compound ensures that any variability in sample handling or instrument response is accounted for, leading to highly reliable data.

Key Parameters for LC-MS Quantification using this compound:

ParameterDescription
Analyte Cycloguanil
Internal Standard This compound
Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Stable Isotope Dilution
Application Pharmacokinetic studies, therapeutic drug monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for the analysis of polar compounds like cycloguanil, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. caymanchem.combiomol.com For GC-MS analysis, derivatization of cycloguanil and this compound may be necessary to increase their volatility. Similar to LC-MS, this compound serves as an internal standard to correct for variations in the analytical process. caymanchem.com The principle of stable isotope dilution remains the same, ensuring accurate quantification by comparing the response of the analyte to its deuterated counterpart. caymanchem.cominvivochem.com

Method Development and Validation Protocols Utilizing this compound

The development and validation of analytical methods are critical steps to ensure the reliability and reproducibility of results. This compound plays a crucial role in these protocols. synzeal.comclearsynth.comaxios-research.com When developing a new method for cycloguanil quantification, this compound is used to optimize various parameters, including chromatographic separation, mass spectrometric detection, and sample extraction efficiency.

Method validation, performed according to regulatory guidelines, establishes the performance characteristics of an analytical procedure. Key validation parameters that are assessed using this compound as an internal standard include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of sample components on the ionization of the analyte and internal standard.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

By incorporating this compound, laboratories can develop and validate robust and reliable analytical methods that meet the stringent requirements of regulatory bodies. synzeal.comaxios-research.com

Application of this compound in Research for Enhanced Analytical Accuracy and Precision

The primary benefit of using this compound as an internal standard is the significant improvement in analytical accuracy and precision. veeprho.comcaymanchem.combiomol.com Because this compound co-elutes with cycloguanil and has the same ionization efficiency, it effectively normalizes for any variations that may occur during the analytical process. This includes inconsistencies in sample injection volume, fluctuations in the mass spectrometer's performance, and ion suppression or enhancement caused by the sample matrix.

Research studies investigating the metabolism and pharmacokinetics of proguanil heavily rely on the accurate measurement of its active metabolite, cycloguanil. veeprho.commedchemexpress.cominvivochem.com The use of this compound in these studies ensures that the data generated is of high quality, leading to a better understanding of the drug's behavior in the body. This, in turn, can inform dosing regimens and contribute to the development of more effective antimalarial therapies. The deuterated standard is indispensable for generating the reliable data required for regulatory submissions for new drug applications. synzeal.comsynzeal.com

Mechanistic Research on Cycloguanil and Its Deuterated Analogues in Experimental Systems

Enzyme Kinetic and Inhibition Studies with Dihydrofolate Reductase (DHFR) in Research Models

Cycloguanil (B1669406) functions by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids in the Plasmodium parasite. By blocking this enzyme, cycloguanil disrupts the parasite's ability to produce DNA and RNA, ultimately leading to its death. The effectiveness of cycloguanil and other antifolate drugs is linked to their ability to inhibit malarial DHFR. nih.gov In Plasmodium falciparum, resistance to these drugs has been associated with specific point mutations in the gene that codes for DHFR. nih.gov

Kinetic studies are fundamental to understanding how enzymes like DHFR function. epfl.ch They can reveal the sequence in which substrates bind and products are released. epfl.ch For enzymes with multiple substrates, such as DHFR which binds both dihydrofolate and NADPH, these studies are particularly insightful. epfl.ch

Comparative Analysis of Inhibition Kinetics Between Labeled and Unlabeled Cycloguanil

The inhibitory effects of cycloguanil are quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Cycloguanil is a potent inhibitor of DHFR, with Ki values of 1.5 nM and 0.79 nM for the P. falciparum and P. berghei enzymes, respectively. caymanchem.comcaymanchem.com It is also active against various P. falciparum field isolates, with IC50 values ranging from 0.12 to 1,400 µg/ml. caymanchem.comcaymanchem.com

Mutations in the DHFR gene can significantly alter the binding affinity of inhibitors. For instance, point mutations such as Ser58Arg and Ser117Asn in P. vivax DHFR lead to a lower affinity for both pyrimethamine (B1678524) and cycloguanil, which is a source of antifolate resistance. nih.gov Similarly, in P. falciparum, mutations at residues 16, 51, 59, 108, and 164 have been linked to resistance to both pyrimethamine and cycloguanil. pnas.org Specifically, a mutation at residue 16 confers resistance to cycloguanil. pnas.org The A16V+S108T double mutant is notably resistant to cycloguanil. nih.gov

Deuterated analogs like Cycloguanil D6 are used to enhance the sensitivity of mass spectrometry for tracking drug distribution and metabolism. However, it is crucial to validate whether the isotopic substitution affects the drug's potency by comparing the IC50 values of the labeled and unlabeled compounds.

Investigation of Isotopic Effects on Enzyme-Ligand Interactions

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond by about 5 kJ/mol. libretexts.org If the breaking of this bond is part of the rate-limiting step of a reaction, a significant difference in reaction rates will be observed between the deuterated and non-deuterated compounds. libretexts.org This effect is a valuable tool for elucidating reaction mechanisms. wikipedia.org

Deuteration can alter a drug's pharmacokinetic properties, potentially leading to a longer half-life and improved metabolic stability. wikipedia.orgunibestpharm.comnih.gov This is because the stronger C-D bond can make the compound more resistant to metabolic breakdown. unibestpharm.com While deuteration is a subtle structural change, it can lead to improved efficacy and safety profiles compared to the non-deuterated versions. nih.gov

Molecular Interactions and Binding Mode Elucidation in Research Models

Understanding the molecular interactions between cycloguanil and DHFR is crucial for comprehending its mechanism of action and for designing more effective drugs.

Structural Biology Approaches (e.g., Crystallography with Deuterium Exchange)

Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying the structure and dynamics of proteins and their complexes. mdpi.comnih.gov This method monitors the exchange of backbone amide hydrogens with deuterium from a solvent, providing insights into solvent accessibility, secondary structure, and structural rigidity. frontiersin.org HDX-MS can be used to investigate the structural dynamics of proteins in their native states, both with and without bound ligands, which helps to elucidate the molecular mechanisms of drug binding. nih.govfrontiersin.org

In crystallography, the use of deuterated analogs can help to stabilize hydrogen-deuterium exchange, which in turn aids in resolving the binding interactions with DHFR. Neutron diffraction studies can also be employed to locate deuterium atoms in the active site, providing a clearer picture of the interactions between the drug and the enzyme. acs.org For example, such studies have been used to observe the protonation state of key residues and the position of water molecules in the active site of E. coli DHFR. acs.org

Crystal structure analyses of P. falciparum DHFR have revealed that in cycloguanil-resistant mutants, such as the A16V+S108T variant, the cycloguanil molecule has significant steric conflicts with the side chains of the mutated residues. rcsb.org This structural information explains the basis of resistance and provides opportunities for the design of new drugs that can overcome these steric hindrances. rcsb.org

Ligand Binding Affinity Determination in in vitro Systems

The binding affinity of cycloguanil and its analogs to DHFR can be determined through various in vitro methods. Cycloguanil itself is the active metabolite of the prodrug proguanil (B194036) and acts as a potent inhibitor of DHFR. caymanchem.commedchemexpress.commedchemexpress.com The binding affinity is often expressed by the inhibition constant (Ki). For cycloguanil, the Ki values for P. falciparum and P. berghei DHFR are 1.5 nM and 0.79 nM, respectively. caymanchem.comcaymanchem.com

Molecular docking studies are also employed to predict the binding affinity of ligands to their target proteins. liverpool.ac.uk These computational methods can help to understand the structure-activity relationships of a series of compounds. For cycloguanil analogs, studies have shown that the hydrophobicity of substituents on the N1-phenyl ring has a parabolic relationship with the binding affinity to wild-type DHFR, while steric factors are crucial for resistance in the A16V+S108T mutant. nih.gov Different docking programs and scoring functions can be evaluated to find the most accurate for predicting binding affinities and reproducing experimental binding modes. nih.gov

Cellular Pathway Perturbation Studies in in vitro Parasite Models

Investigating how cycloguanil affects the metabolic pathways of the malaria parasite provides a broader understanding of its cellular impact. Cycloguanil is known to inhibit the fused enzyme thymidylate synthase/dihydrofolate reductase in the folate biosynthesis pathway. oup.comoup.com

Untargeted, dual mass spectrometric approaches can be used to map the drug-dependent perturbations in the metabolic network of P. falciparum-infected erythrocytes. oup.com These studies have shown that different antimalarial drugs induce distinct metabolic perturbations. oup.com For instance, treatment with cycloguanil is expected to disrupt pathways downstream of DHFR inhibition. oup.com Such metabolomic studies can distinguish drug-specific effects from a general cell death phenotype and can highlight novel modes of action or downstream consequences of disrupting known pathways. oup.comresearchgate.net

By comparing the metabolic profiles of parasites treated with cycloguanil to those treated with other antimalarials with known modes of action, researchers can gain a more comprehensive view of the drug's impact on parasite metabolism. oup.comoup.com

Metabolic Flux Analysis in Response to Cycloguanil Inhibition

Cycloguanil, the active metabolite of the antimalarial drug proguanil, exerts its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR). mdpi.comnih.gov This enzyme is a critical node in cellular metabolism, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. nih.gov Inhibition of DHFR by cycloguanil disrupts these vital biosynthetic pathways, leading to cellular growth arrest and death. The use of deuterated analogues, such as this compound, can enhance the sensitivity of mass spectrometry-based methods for tracking the compound's distribution and metabolism in vitro.

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glucose, has been employed to quantify the metabolic rearrangements that occur in response to cycloguanil and other DHFR inhibitors. oup.com While specific quantitative flux data for cycloguanil in cancer cells is not extensively detailed in the public domain, studies on the malaria parasite Plasmodium falciparum and comparative metabolomic studies in cancer cells provide significant insights into the metabolic consequences of cycloguanil inhibition.

In P. falciparum, treatment with cycloguanil leads to a rapid accumulation of deoxyuridine monophosphate (dUMP), the substrate for thymidylate synthase, and a subsequent decrease in the downstream products deoxythymidine monophosphate (dTMP) and deoxythymidine triphosphate (dTTP). oup.com This directly reflects the blockage of the thymidylate synthesis pathway due to the depletion of the THF pool. Furthermore, studies using ¹³C-glucose labeling have revealed that inhibition of folate metabolism can lead to unexpected alterations in central carbon metabolism, such as an increased flux towards malate (B86768) production. oup.com

In cancer cell lines, the metabolic profile induced by cycloguanil and its analogues, like NSC127159, has been shown to be similar to that of the established DHFR inhibitor methotrexate. mdpi.com Treatment with these compounds leads to an accumulation of metabolites upstream of DHFR, such as folic acid, and a depletion of downstream products involved in one-carbon metabolism, including NADH and glutathione (B108866). biorxiv.org This disruption of folate-dependent pathways is a hallmark of DHFR inhibition.

The table below summarizes the observed changes in metabolite levels and pathway activity in response to cycloguanil and its analogues, based on metabolomic studies.

Affected PathwayObserved Metabolic ChangeExperimental SystemReference(s)
Pyrimidine Synthesis Rapid accumulation of dUMP; Progressive decrease in dTMP and dTTP.P. falciparum oup.com
Folate Metabolism Accumulation of folic acid.Cancer Cells biorxiv.org
Redox Homeostasis Decrease in NADH and glutathione levels.Cancer Cells biorxiv.org
Central Carbon Metabolism Increased flux towards malate.P. falciparum oup.com

These findings underscore that by inhibiting DHFR, cycloguanil and its deuterated analogues induce significant metabolic perturbations, primarily impacting nucleotide synthesis and redox balance, which are critical for the survival and proliferation of rapidly dividing cells.

Molecular Basis of Biochemical Target Engagement in Experimental Cultured Cells

The primary molecular target of cycloguanil is dihydrofolate reductase (DHFR). mdpi.comnih.gov The efficacy of cycloguanil and its analogues is directly related to their ability to bind to and inhibit the enzymatic activity of DHFR within cells. Modern chemical biology techniques, such as the Cellular Thermal Shift Assay (CETSA), have been instrumental in quantifying the direct engagement of these compounds with their target protein in a physiologically relevant context. mdpi.comnih.gov

CETSA measures the change in the thermal stability of a protein upon ligand binding. nih.gov Studies utilizing CETSA have demonstrated that cycloguanil and its analogues, including NSC127159, engage with human DHFR in cancer cell lysates at sub-nanomolar concentrations. mdpi.combiorxiv.org This indicates a very high affinity of these compounds for their target. Interestingly, while target engagement is potent and occurs at very low concentrations, the impairment of cancer cell growth is often observed at higher, micromolar concentrations. mdpi.com This discrepancy suggests that the ultimate cytotoxic effect may be dependent on the duration of target inhibition and the downstream metabolic consequences, rather than just the initial binding affinity.

Furthermore, enzymatic inhibition assays using purified human DHFR confirm the potent inhibitory activity of these compounds. mdpi.com For instance, the inhibitory constant (Kᵢ) of cycloguanil against P. falciparum DHFR is in the nanomolar range. caymanchem.com Folinic acid, which can replenish the reduced folate pool downstream of DHFR, has been shown to rescue the viability of cancer cells treated with some cycloguanil analogues, providing further evidence that DHFR is the primary target responsible for the observed cytotoxic effects. mdpi.com

The table below presents research findings on the target engagement and inhibitory activity of cycloguanil and its analogues in experimental cultured cells and enzymatic assays.

CompoundAssay TypeTargetMeasured ValueCell Line/SystemReference(s)
Cycloguanil Enzymatic InhibitionP. falciparum DHFRKᵢ = 1.5 nMPurified Enzyme caymanchem.com
Cycloguanil Enzymatic InhibitionP. berghei DHFRKᵢ = 0.79 nMPurified Enzyme caymanchem.com
Cycloguanil Analogues Cellular Thermal Shift Assay (CETSA)Human DHFRSub-nanomolar engagementMDA-MB-468 cell lysate mdpi.combiorxiv.org
Cycloguanil Cell ViabilityP. falciparum (field isolates)IC₅₀ = 0.12-1400 µg/mLIn vitro culture caymanchem.com
Cycloguanil & Analogues Cell ViabilityCancer CellsGrowth impairment at µM concentrationsMDA-MB-468, MDA-MB-231, MCF-7 mdpi.com
NSC127159 Metabolomic ProfilingFolate MetabolismProfile similar to MethotrexateCancer Cells mdpi.com

These data collectively confirm that cycloguanil and its analogues are potent and direct inhibitors of DHFR. The use of techniques like CETSA in cultured cells provides a crucial link between biochemical potency and cellular target engagement, elucidating the molecular basis of their action.

Elucidation of Metabolic Pathways Through Deuterium Labeling of Cycloguanil

Tracing Metabolic Fate and Biotransformation Pathways in Experimental Systems

The metabolic journey of a drug from administration to excretion is a complex process involving absorption, distribution, metabolism, and elimination (ADME). Tracing this journey is fundamental to understanding a compound's efficacy and behavior. Deuterium-labeled Cycloguanil (B1669406) D6 is instrumental in these investigations, serving as a tracer to map the biotransformation of its parent drug, proguanil (B194036). medchemexpress.combenzon-foundation.dk

Proguanil is a prodrug that requires metabolic activation to form the active antimalarial agent, cycloguanil. medchemexpress.com This conversion primarily occurs in the liver. Experimental systems, including in vitro human liver microsomes and in vivo studies, are employed to model and understand this critical metabolic step. nih.gov In these systems, Cycloguanil D6 can be used as an internal standard to accurately quantify the formation of cycloguanil from proguanil. caymanchem.com

Research using such systems has established that the biotransformation pathway involves an oxidative cyclization of proguanil. benzon-foundation.dk Studies in human liver microsomes have demonstrated that the rate of cycloguanil formation is linear with time and microsomal protein concentration, providing a reliable model for studying this pathway. The use of deuterium-labeled standards in these experimental setups ensures high precision in tracking the metabolic fate and determining the rate and extent of biotransformation. veeprho.com

Experimental SystemDescriptionKey Findings in Cycloguanil ResearchCitations
Human Liver Microsomes Subcellular fractions of liver cells containing high concentrations of drug-metabolizing enzymes, particularly cytochrome P450s.Used to identify the primary enzymes responsible for converting proguanil to cycloguanil (CYP2C19 and CYP3A4) and to study the kinetics of this reaction. caymanchem.comnih.govcaymanchem.com
In Vivo Studies (Human Subjects) Administration of the drug to human volunteers to study its pharmacokinetics and metabolism in a complete biological system.Confirmed in vitro findings, showing that inhibition or genetic variations of metabolizing enzymes directly impact the plasma concentrations of cycloguanil. nih.govoup.com
Recombinant Enzyme Systems Cells (e.g., E. coli, insect cells) genetically engineered to express a single human drug-metabolizing enzyme.Allows for the precise determination of the contribution of a specific enzyme (e.g., CYP2C19) to the metabolism of proguanil, isolating its activity from other enzymes. benzon-foundation.dkresearchgate.net

Identification and Quantification of Research Metabolites Using this compound

A primary application of this compound is its use as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.com In metabolic studies, researchers aim to identify all the byproducts (metabolites) of a drug and quantify their concentrations in biological matrices such as plasma, urine, or tissue homogenates.

When analyzing a sample, a known quantity of the deuterated standard (this compound) is added. veeprho.com Because the deuterated and non-deuterated forms of the compound behave almost identically during sample extraction and chromatographic separation, any sample loss affects both equally. However, the mass spectrometer can easily distinguish between the analyte (cycloguanil) and the internal standard (this compound) due to their mass difference. This allows for highly accurate and precise quantification of cycloguanil and other metabolites, correcting for any variability in the analytical process. veeprho.comcaymanchem.com

This technique is crucial for determining pharmacokinetic parameters, such as the metabolic ratio (MR), which compares the concentration of the parent drug (proguanil) to its metabolite (cycloguanil). nih.gov Accurate quantification using this compound helps researchers understand how different factors, such as genetics or co-administered drugs, influence the metabolic profile of proguanil. nih.gov For instance, precise measurement has been used to establish quantification limits for cycloguanil in plasma, a critical parameter for clinical and research studies.

Analytical ParameterFindingSignificanceCitations
Role of this compound Internal StandardImproves accuracy and precision of quantification in mass spectrometry by correcting for sample loss and analytical variability. veeprho.comcaymanchem.com
Quantification Limit in Plasma 2 ng/ml (8 nmol/ml)Defines the lowest concentration of cycloguanil that can be reliably measured, essential for pharmacokinetic studies.
Inter-experimental Variability 1.6% to 17.9%Indicates the level of reproducibility of the quantification method across different experimental runs.

Investigation of Metabolic Enzyme Activities Relevant to Cycloguanil Biotransformation in Research Models

The biotransformation of proguanil into its active metabolite, cycloguanil, is not spontaneous; it is catalyzed by specific enzymes in the body. Research has identified the key players in this process, and this compound is a vital tool in these investigations.

The primary enzyme responsible for the formation of cycloguanil is Cytochrome P450 2C19 (CYP2C19). nih.govmdpi.com The Cytochrome P450 3A4 (CYP3A4) enzyme also contributes, but to a much lesser extent. nih.govcaymanchem.com Furthermore, the hepatic uptake of the parent drug, proguanil, is a crucial first step mediated by the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene. medchemexpress.comescholarship.org The activity of these proteins directly dictates how much cycloguanil is produced.

Studies using research models have explored how variations in these enzymes affect cycloguanil levels:

Enzyme Inhibition: Co-administration of drugs that inhibit CYP2C19, such as the proton pump inhibitor omeprazole (B731), has been shown to significantly decrease the formation of cycloguanil. In vitro studies using human liver microsomes showed that omeprazole could inhibit cycloguanil formation by approximately 47%.

Genetic Polymorphisms: Individuals have different genetic versions (alleles) of the CYP2C19 and SLC22A1 genes, which can lead to altered enzyme or transporter activity. Poor metabolizers, who have less active CYP2C19, produce significantly less cycloguanil from proguanil. nih.govoup.com Similarly, polymorphisms in the SLC22A1 gene that decrease OCT1 function lead to reduced uptake of proguanil into the liver, subsequently decreasing the systemic exposure to cycloguanil. escholarship.org

The ability to accurately measure cycloguanil concentrations, facilitated by the use of this compound, is essential for these studies that link enzyme activity to metabolic outcomes.

Enzyme/TransporterRole in MetabolismImpact of Inhibition/PolymorphismCitations
CYP2C19 Major enzyme for the oxidative cyclization of proguanil to cycloguanil.Inhibition (e.g., by omeprazole) or "poor metabolizer" genotypes significantly reduce cycloguanil formation. nih.govnih.govoup.com
CYP3A4 Minor role in the metabolism of proguanil to cycloguanil.Inhibition has a limited effect on overall cycloguanil formation. nih.govcaymanchem.com
OCT1 (SLC22A1) Transporter responsible for the uptake of proguanil into liver cells (hepatocytes).Decreased function due to genetic polymorphisms reduces proguanil uptake, leading to lower cycloguanil exposure. medchemexpress.comresearchgate.netescholarship.org

Studies on Resistance Mechanisms Involving Cycloguanil in Research Models

Characterization of DHFR Mutations Conferring Resistance in in vitro Parasite Strains

Resistance to cycloguanil (B1669406) in Plasmodium falciparum is primarily conferred by specific point mutations in the gene encoding the DHFR enzyme. scielo.brbioline.org.br These mutations alter the amino acid sequence in or near the enzyme's active site, reducing the binding affinity of cycloguanil and thereby diminishing its inhibitory effect. nih.govcambridge.org

In vitro studies using cultured parasite strains have been instrumental in identifying and characterizing these mutations. The level of resistance is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit parasite growth by 50%. A significant increase in the IC50 value for cycloguanil is a hallmark of resistance.

Key mutations linked to cycloguanil resistance include:

Serine-108 to Threonine (S108T): In conjunction with the A16V mutation, this change is specifically associated with high-level resistance to cycloguanil while retaining sensitivity to pyrimethamine (B1678524). nih.govnih.gov

Serine-108 to Asparagine (S108N): This is a key mutation that confers resistance to pyrimethamine and a moderate decrease in susceptibility to cycloguanil. asm.orgnih.gov When combined with other mutations, it can lead to significant cross-resistance.

Alanine-16 to Valine (A16V): This mutation, particularly when paired with S108T, introduces steric hindrance that impedes cycloguanil binding. nih.govnih.gov

Isoleucine-164 to Leucine (I164L): When this mutation occurs alongside C59R and S108N mutations, it results in high-level resistance to both cycloguanil and pyrimethamine. nih.govscielo.br

The characterization of these resistance profiles relies on precise dose-response assays. The use of Cycloguanil D6 as an internal standard in LC-MS analysis allows for the accurate determination of cycloguanil concentrations in the culture medium, which is fundamental for calculating reliable IC50 values and comparing the resistance levels between different parasite strains. biomol.comcaymanchem.com

Table 1: Key DHFR Mutations and Their Impact on Cycloguanil Resistance in P. falciparum This table summarizes findings from various in vitro studies on the effect of specific DHFR mutations on cycloguanil susceptibility.

DHFR Mutation(s) Effect on Cycloguanil Susceptibility Associated Cross-Resistance Reference
S108N (single)Moderate decrease in susceptibilityConfers pyrimethamine resistance nih.gov
A16V + S108THigh-level resistanceRemains sensitive to pyrimethamine nih.govnih.gov
N51I + C59R + S108NIncreased resistance compared to single mutationsHigh-level pyrimethamine resistance asm.org
C59R + S108N + I164LSignificant cross-resistanceHigh-level pyrimethamine resistance nih.govscielo.br

Genetic and Molecular Approaches to Investigate Resistance Development in Laboratory Settings

Laboratory investigations into cycloguanil resistance utilize a range of genetic and molecular techniques to correlate genotype with phenotype. These approaches allow researchers to pinpoint the specific genetic changes responsible for resistance and to study how these changes affect the parasite's biology.

Polymerase Chain Reaction (PCR) and DNA Sequencing: These are fundamental tools for identifying resistance-conferring mutations. scielo.brbioline.org.br Nested PCR is often used to amplify the dhfr gene from parasite DNA extracted from blood samples or lab cultures. annsaudimed.net Subsequent sequencing of the amplified DNA reveals the presence of point mutations at specific codons, such as 16, 51, 59, 108, and 164. scielo.brbioline.org.br This genetic analysis is frequently correlated with in vitro drug susceptibility testing, where accurate drug quantification, potentially using this compound, is vital.

Transfection Systems: To definitively establish the role of specific mutations, researchers use transfection systems. For instance, because Plasmodium vivax is difficult to culture continuously in vitro, its dhfr gene (both wild-type and mutant versions) can be introduced into and expressed by the more easily cultured P. falciparum. nih.gov By measuring the IC50 values of the transfected parasites, scientists can directly assess the impact of specific P. vivax DHFR mutations on susceptibility to cycloguanil and other antifolates. nih.gov This provides a controlled system to understand the molecular basis of resistance.

Recombinant Enzyme Analysis: The effects of mutations can also be studied at the protein level. The dhfr gene from resistant parasites can be expressed in systems like E. coli or yeast to produce large quantities of the mutant enzyme. researchgate.net Biochemical assays are then performed to determine the inhibition constants (Ki) of cycloguanil for the mutant enzyme compared to the wild-type. This approach directly measures the impact of mutations on drug-target interaction. researchgate.net

These molecular approaches, combined with precise phenotypic drug assays, provide a comprehensive model for understanding how resistance to cycloguanil develops and is maintained in parasite populations. researchgate.net

Research into Analogues and Inhibitors Addressing Cycloguanil Resistance Profiles in Experimental Models

The rise of cycloguanil-resistant malaria has spurred research into developing new drugs that can overcome these resistance mechanisms. The primary strategy is to design analogues and inhibitors that can effectively bind to and inhibit the mutant DHFR enzymes. cambridge.orgresearchgate.net

Structure-Based Drug Design: Guided by the crystal structures of wild-type and mutant P. falciparum DHFR, researchers design new compounds. cambridge.org The goal is to create inhibitors with flexible structures that can adapt to the altered shape of the active site in mutant enzymes, thereby avoiding the steric hindrance that prevents cycloguanil from binding effectively. cambridge.orgresearchgate.net For example, mutations like A16V and S108N create steric clashes with the p-chlorophenyl group of cycloguanil. nih.govresearchgate.net Strategies to overcome this include removing the chlorine atom or moving it to a different position on the phenyl ring, or using more flexible side chains that can avert these clashes. cambridge.orgresearchgate.net

Development of Novel Analogues: A number of novel cycloguanil and pyrimethamine analogues have been synthesized and tested against parasite strains with multiple DHFR mutations, including triple and quadruple mutants. researchgate.net Many of these new compounds have shown potent inhibitory activity (low nanomolar Ki values) against mutant enzymes and good antimalarial activity against highly resistant P. falciparum parasites in culture. researchgate.net

In Vitro and In Silico Screening: The evaluation of these new compounds involves extensive in vitro testing to determine their IC50 values against both drug-sensitive and drug-resistant parasite lines. mdpi.com This process requires the same rigorous and accurate quantification of inhibitor concentrations as in standard resistance monitoring. Computational methods, or in silico docking studies, are also used to predict how well these new analogues will bind to the DHFR active site, helping to prioritize which compounds to synthesize and test in the lab. nih.gov

This research into next-generation antifolates is critical for developing effective treatments against resistant malaria. The insights gained from studying cycloguanil resistance mechanisms are directly applied to the design of these novel inhibitors, with the ultimate goal of creating drugs that remain effective in the face of parasite evolution.

Theoretical and Computational Research Involving Cycloguanil D6

Molecular Modeling and Docking Simulations for Enzyme-Ligand Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand (in this case, cycloguanil (B1669406) or its derivatives) to its protein target (DHFR). nih.govnih.gov These studies have been instrumental in elucidating the specific interactions that govern the inhibitory activity of cycloguanil.

Docking studies have shown that cycloguanil binds to the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). nih.govfrontiersin.org The binding is characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. discoveryjournals.orgnih.gov For instance, research has identified interactions with residues such as Asp54, Ile14, Ile164, Ser108, and others, which are crucial for the stable binding of cycloguanil derivatives. nih.govresearchgate.net

Computational analyses have also compared the binding of cycloguanil to DHFR from different Plasmodium species, revealing similar binding orientations and energies. nih.gov This information is valuable for understanding the broad-spectrum activity of the drug and for designing inhibitors that can overcome resistance.

Some studies have used cycloguanil as a reference compound in docking analyses to evaluate the potential of other molecules as antimalarial agents. For example, the docking score of cycloguanil against DHFR was reported as -7.7 kcal/mol in one study, which was used as a benchmark to assess the potency of herbal derivatives. researchgate.net In another study, docking of cycloguanil into the Mycobacterium tuberculosis DHFR crystal structure yielded a favorable ICM score of -25.79 and a low RMSD of 0.3 Å, indicating a good binding conformation. plos.org

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior and stability of the enzyme-ligand complex over time. ugm.ac.idresearchgate.net These simulations have confirmed the stability of the binding poses predicted by docking and have helped to refine the understanding of the interactions. ugm.ac.id

Table 1: Key Amino Acid Residues in PfDHFR-TS Interacting with Cycloguanil Derivatives

Interacting Residue Type of Interaction Reference
Asp54 Hydrogen Bond researchgate.net, nih.gov
Ile14 Hydrophobic researchgate.net, nih.gov
Ile164 Hydrophobic researchgate.net, nih.gov
Ser108 Hydrogen Bond researchgate.net, nih.gov
Ser111 Hydrogen Bond nih.gov
Tyr170 Hydrophobic researchgate.net, nih.gov
Met55 Hydrophobic researchgate.net, nih.gov
Ala16 Hydrophobic researchgate.net, nih.gov
Thr185 Hydrogen Bond researchgate.net
Leu46 Hydrophobic researchgate.net, nih.gov
Cys15 Hydrophobic researchgate.net, nih.gov
Phe58 Hydrophobic researchgate.net, nih.gov
Ile112 Hydrophobic researchgate.net, nih.gov
Trp48 Hydrophobic researchgate.net, nih.gov
Tyr57 Hydrophobic researchgate.net, nih.gov
Leu119 Hydrophobic researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Cycloguanil Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. doi.orgplos.org QSAR studies on cycloguanil and its derivatives have been crucial in identifying the key structural features required for their antimalarial activity. discoveryjournals.orgresearchgate.net

These studies have led to the development of predictive models that can be used to design new, more potent cycloguanil analogs. discoveryjournals.orgmalariaworld.org For example, a 3D-QSAR study identified eleven 3D descriptors that were responsible for the pharmacological effect of cycloguanil derivatives. discoveryjournals.org The generated QSAR model was found to be robust and could be used to predict the activity of novel compounds. discoveryjournals.org

Key findings from QSAR studies on cycloguanil derivatives include:

Substituent Effects: The nature and position of substituents on the phenyl ring and the triazine ring significantly influence the activity. nih.gov For instance, small hydrophobic groups at the 3, 4, and 5 positions of the phenyl ring are favored. nih.govresearchgate.net

Stereochemistry: The R configuration at the C6 position of the triazine ring has been shown to favor inhibitory binding affinity. nih.govresearchgate.net

Molecular Properties: Properties such as molecular size, volume, flexibility, and electronegativity play a critical role in determining the antimalarial activity. nih.govresearchgate.net

Pharmacophore mapping, a related technique, has revealed that two hydrogen bond donor features and one hydrophobic feature are important for the PfDHFR-TS inhibitory activity of cycloguanil derivatives. nih.govresearchgate.net

Table 2: Key Structural Inferences from QSAR and Pharmacophore Studies of Cycloguanil Derivatives

Structural Feature Implication for Activity Reference
Branching at R1 and R2 positions Less branching (small alkyl chains) is favored. researchgate.net, nih.gov
Molecular Electronegativity Should be high but within a certain limit. researchgate.net, nih.gov
Molecular Size and Volume Larger size and volume are generally favored. researchgate.net, nih.gov
Molecular Flexibility Molecules should be sufficiently flexible. researchgate.net, nih.gov
Configuration at C6 of Triazine Ring 'R' configuration enhances inhibitory binding. researchgate.net, nih.gov
Phenyl Ring Substituents Small hydrophobic groups at positions 3, 4, and 5 are preferred. researchgate.net, nih.gov
Hydrogen Bond Donors Two HBD features are important for inhibitory activity. researchgate.net, nih.gov
Hydrophobic Feature One hydrophobic feature is important for inhibitory activity. researchgate.net, nih.gov

In Silico Prediction of Metabolic Sites and Reaction Pathways

In silico methods are also employed to predict the metabolic fate of drugs like cycloguanil. researchgate.net Cycloguanil itself is an active metabolite, formed from the prodrug proguanil (B194036) through a cyclization reaction catalyzed by cytochrome P450 enzymes, specifically CYP2C19. mdpi.comnih.govresearchgate.net

Computational studies have explored the mechanism of this biotransformation. Quantum chemical methods have been used to investigate the possible pathways for the conversion of proguanil to cycloguanil. researchgate.net These studies help in understanding the factors that influence the metabolic activation of the prodrug.

Furthermore, computational tools can predict the metabolic pathways of cycloguanil itself, identifying potential sites of further metabolism. whiterose.ac.uk This is important as the metabolites of a drug can have different efficacy and toxicity profiles. By predicting the metabolic sites, researchers can design new derivatives with improved metabolic stability.

Flux balance analysis of the P. falciparum metabolic network has been used to predict essential enzymes and potential drug targets, including DHFR, the target of cycloguanil. nih.gov Such systems-level computational approaches provide a broader context for understanding the impact of DHFR inhibition on the parasite's metabolism. whiterose.ac.uk

Future Directions and Emerging Research Applications of Deuterated Cycloguanil

Advancements in High-Throughput Screening Methodologies Incorporating D6 Internal Standards

The landscape of drug discovery and development is continually evolving, with a significant push towards high-throughput screening (HTS) methodologies to accelerate the identification of lead compounds. acs.orggoogle.com A cornerstone of robust and reliable HTS is the use of internal standards to ensure accuracy and precision in quantitative analysis. clearsynth.com Deuterated compounds, such as Cycloguanil (B1669406) D6, are emerging as superior internal standards, particularly in mass spectrometry-based assays. clearsynth.comthalesnano.com

The primary advantage of using deuterated internal standards lies in their near-identical physicochemical properties to the analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net However, the mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the deuterated standard and the non-deuterated analyte. ontosight.ai This co-elution, yet distinct detection, effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification. texilajournal.com

Recent advancements in HTS have focused on increasing speed and efficiency without compromising data quality. Multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) is one such innovation that allows for the rapid, serial analysis of multiple samples in a single run. acs.org In such high-speed systems, the inclusion of deuterated internal standards is critical to maintain data integrity by correcting for any fluctuations in electrophoretic mobility and ionization efficiency. acs.org

Furthermore, the development of semi-automated 96-well plate-based sample preparation techniques has significantly increased the throughput of bioanalytical assays. researchgate.net These automated methods, combined with the use of deuterated internal standards and sensitive LC-MS/MS analysis, provide a powerful platform for large-scale screening of compounds in complex biological matrices like blood and plasma. nih.govacs.orgresearchgate.net For instance, a study on the quantification of gabapentinoids in blood utilized deuterated internal standards to minimize the impact of matrix variability in a high-throughput setting. nih.gov

The application of deuterated standards is not limited to small molecule analysis. They are also integral to quantitative proteomics and lipidomics, where stable isotope-labeled standards are used to accurately measure changes in protein and lipid levels in large-scale screening efforts. acs.org

Table 1: Comparison of Internal Standards in High-Throughput Screening

FeatureNon-Isotopic Internal StandardDeuterated Internal Standard (e.g., Cycloguanil D6)
Chemical Properties Different from analyteNearly identical to analyte
Chromatographic Behavior May elute at a different time than the analyteCo-elutes with the analyte
Mass Spectrometry Signal Different mass-to-charge ratioDifferent mass-to-charge ratio
Compensation for Matrix Effects PartialHigh
Accuracy & Precision ModerateHigh clearsynth.com
Cost Generally lowerCan be higher due to synthesis

Potential for this compound in Systems Biology and Metabolomics Research

Systems biology and metabolomics aim to provide a comprehensive understanding of the complex interactions within biological systems by studying the complete set of metabolites (the metabolome). researchgate.netnih.gov Deuterated compounds, including this compound, are poised to play a significant role in advancing these fields by serving as powerful tools for tracing metabolic pathways and quantifying metabolite fluxes. aquigenbio.com

Isotope tracing is a key technique in metabolomics where labeled compounds are introduced into a biological system to follow their metabolic fate. nih.gov Deuterium-labeled molecules, like D-glucose or deuterated fatty acids, can be used to track their incorporation and transformation within metabolic networks. isotope.comacs.org The resulting labeling patterns in downstream metabolites provide valuable information about the activity of specific metabolic pathways. nih.gov Deuterium metabolic imaging (DMI) is a non-invasive technique that utilizes magnetic resonance spectroscopy (MRS) to visualize the metabolic fate of deuterium-labeled substrates in three dimensions, offering insights into metabolic fluxes in both healthy and diseased states. isotope.comnih.gov

The use of deuterated compounds in metabolomics offers several advantages. The low natural abundance of deuterium results in minimal background signal, allowing for clear detection of the labeled molecules. researchgate.net This is particularly beneficial in complex biological samples where numerous metabolites can cause overlapping signals in traditional proton NMR. researchgate.net

Cycloguanil, the active metabolite of proguanil (B194036), is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. medchemexpress.comasm.orgnih.gov By using this compound, researchers could potentially probe the effects of DHFR inhibition on the broader metabolome. This could involve tracking the downstream consequences of folate pathway disruption and identifying compensatory metabolic shifts. Such studies could provide a more holistic view of the drug's mechanism of action and its impact on cellular metabolism. core.ac.uk

Integrating metabolomics data with other "omics" data (genomics, transcriptomics, proteomics) is a central goal of systems biology. researchgate.net By using this compound in such multi-omics studies, researchers could build more comprehensive models of how biological systems respond to pharmacological interventions. This integrated approach can lead to the discovery of novel biomarkers and therapeutic targets. researchgate.net

Development of Novel Research Tools and Probes Based on Deuterated Cycloguanil

The unique properties of deuterated compounds make them valuable for creating novel research tools and probes to investigate biological processes. thalesnano.com The substitution of hydrogen with deuterium can be strategically employed to develop molecules with specific functionalities for research applications. clearsynth.com

One promising area is the development of chemical probes for target identification and engagement studies. A chemical probe is a small molecule that is used to study and manipulate a biological system. By attaching a "tag" to a molecule like this compound, researchers can create a tool to "fish out" its binding partners from a complex mixture of proteins. For instance, an alkyne group can be incorporated into a molecule, which can then be used in "click chemistry" reactions to attach a fluorescent dye or an affinity tag. unimi.it This would allow for the visualization of the drug's localization within cells or the isolation and identification of its protein targets. unimi.it

The development of activity-based probes (ABPs) is another exciting application. ABPs are reactive molecules that covalently bind to the active site of specific enzymes, providing a direct measure of enzyme activity. While not directly related to deuteration, the insights gained from using deuterated compounds to study metabolic pathways can inform the design of more specific and effective ABPs.

Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited in the design of research tools. unibestpharm.com This effect can be used to stabilize a particular metabolic state or to investigate the rate-limiting steps of enzymatic reactions. unibestpharm.com

The synthesis of deuterated compounds has become more streamlined with modern techniques, making these valuable research tools more accessible. thalesnano.com The continued development of synthetic methodologies will undoubtedly lead to a wider array of deuterated probes based on molecules like this compound, enabling deeper insights into their biological functions and mechanisms of action.

Q & A

Q. What experimental methodologies are recommended to validate Cycloguanil D6’s mechanism as a DHFR inhibitor in cellular models?

this compound’s inhibition of dihydrofolate reductase (DHFR) can be validated using enzyme activity assays with recombinant DHFR proteins and cellular target engagement assays. Researchers should measure compound binding via sub-nanomolar concentration titration in cancer or Plasmodium falciparum cultures, followed by rescue experiments with folinic acid to confirm on-target effects. Discrepancies in viability rescue (e.g., incomplete reversal) may indicate secondary targets, necessitating metabolite profiling (e.g., STAT3 signaling disruption) .

Q. Which pharmacokinetic (PK) parameters are essential for preclinical evaluation of this compound?

Key PK parameters include:

  • AUClast (area under the concentration-time curve) and Cmax (peak plasma concentration) to assess systemic exposure.
  • Metabolic ratio (cycloguanil-to-proguanil AUC ratio) to evaluate CYP2C19-mediated metabolism.
  • CL/F (apparent clearance) and t½ (elimination half-life) to determine dosing regimens. Urinary excretion studies (e.g., fraction excreted unchanged) further quantify metabolic stability .

Q. How can researchers distinguish this compound’s activity from its parent compound, Cycloguanil, in isotopic tracer studies?

Deuterium labeling enables precise tracking via mass spectrometry. Researchers should compare isotopic peaks in pharmacokinetic samples (plasma/urine) and validate separation using chromatographic methods (e.g., LC-MS). Differential stability assays under physiological conditions (pH, temperature) can further distinguish degradation profiles .

Advanced Research Questions

Q. What experimental strategies address PfDHFR mutation-mediated resistance to this compound (e.g., A16V/S108T)?

  • In vitro IC50 profiling : Compare inhibitory concentrations in wild-type vs. mutant P. falciparum strains. Mutant strains (e.g., A16V/S108T) typically show 10-fold higher IC50 values .
  • Structural modeling : Use GOLD or Molegro Virtual Docker to simulate compound binding. Steric clashes from the 6,6-dimethyl group in this compound with mutant residues can guide analog design (e.g., 6-aryl substituents to bypass resistance) .

Q. How can metabolite profiling elucidate this compound’s anti-cancer activity beyond DHFR inhibition?

Untargeted metabolomics (e.g., LC-MS) can identify off-target effects. For example, this compound and its analog NSC127159 disrupt STAT3 transcriptional activity and folate metabolism similarly to methotrexate. Researchers should correlate metabolite shifts (e.g., thymidylate depletion) with transcriptional profiling to map secondary pathways .

Q. What computational approaches optimize Cycloguanil derivatives against drug-resistant PfDHFR?

  • 2D-QSAR : Analyze substituent hydrophobicity at the N1-phenyl ring; parabolic relationships predict wild-type binding affinity.
  • Docking validation : Prioritize GOLD with GoldScore for affinity prediction and Molegro with MolDock [GRID] for binding mode accuracy. Mutant-specific steric parameters (e.g., A16V) require flexible side-chain modeling .

Q. How do CYP2C19 polymorphisms influence this compound’s metabolic activation in clinical studies?

Cohort stratification by CYP2C19 phenotype (e.g., poor vs. extensive metabolizers) is critical. Measure CLF/F (formation clearance) via urinary cycloguanil-to-proguanil ratios. Pharmacokinetic interactions with proton-pump inhibitors (e.g., tegoprazan) should be tested to assess CYP2C19 modulation .

Methodological Considerations

Q. What controls are necessary for in vitro assays evaluating this compound in P. falciparum cultures?

  • Include reference strains (e.g., D6 Sierra Leone) as susceptible controls.
  • Co-culture with human erythrocytes under 5% CO2 and 1% O2 to maintain parasite viability.
  • Validate synchronization methods (e.g., sorbitol lysis) to reduce intra-assay variability .

Q. How can researchers mitigate batch variability in deuterated this compound synthesis?

  • Verify isotopic purity (>98%) via NMR and mass spectrometry.
  • Standardize storage conditions (-80°C, inert atmosphere) to prevent deuterium exchange. Cross-reference synthetic protocols from patents (e.g., WO 2013167703) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.